(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
CAS No.: 121147-94-2
Cat. No.: VC21278913
Molecular Formula: C18H23NO6
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121147-94-2 |
---|---|
Molecular Formula | C18H23NO6 |
Molecular Weight | 349.4 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2S,4S)-4-benzoyloxypyrrolidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1 |
Standard InChI Key | HCMBKFLKTBCNNU-KBPBESRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC(=O)C2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Identity
(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a functionalized pyrrolidine derivative characterized by specific stereochemistry and multiple functional groups. The compound contains a pyrrolidine ring with S configuration at both the C-2 and C-4 positions, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, a methyl ester at the C-2 position, and a benzoyloxy group at the C-4 position .
Physical and Chemical Properties
The compound has been thoroughly characterized with respect to its physicochemical properties. Table 1 summarizes the key physical and chemical characteristics of the compound.
Table 1: Physicochemical Properties of (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Property | Value | Method |
---|---|---|
CAS Registry Number | 121147-94-2 | - |
Molecular Formula | C18H23NO6 | - |
Molecular Weight | 349.38 g/mol | - |
Boiling Point | 438.6±45.0 °C | Predicted |
Density | 1.22±0.1 g/cm³ | Predicted |
pKa | -5.20±0.60 | Predicted |
Recommended Storage | 2-8°C | - |
The compound contains multiple ester functionalities, including the methyl ester and benzoyloxy group, which are susceptible to hydrolysis under acidic or basic conditions . The tert-butyloxycarbonyl (Boc) group on the nitrogen atom provides protection that is crucial for controlled reactivity in synthetic applications.
Stereochemistry
The stereochemical designation (2S,4S) indicates that both the C-2 and C-4 stereocenters have the S absolute configuration. This specific stereochemistry is critical for the compound's applications in asymmetric synthesis and chiral recognition processes. The pyrrolidine backbone provides a rigid scaffold that positions the functional groups in a defined three-dimensional arrangement, contributing to its potential utility in stereoselective transformations.
Synthetic Methodologies
Stereochemical Control
Control of stereochemistry is crucial in the synthesis of this compound. For related pyrrolidine derivatives, base treatment has been utilized to control stereochemistry at specific positions. For instance, "When this compound was submitted to treatment with n-BuLi, the C-2 epimer was obtained in moderate yield" .
The synthesis typically begins with appropriate chiral building blocks to establish the initial stereochemistry, followed by transformations that either maintain or selectively modify the stereogenic centers. The choice of reagents, reaction conditions, and sequence of operations is critical for achieving the desired stereochemical outcome.
Analytical Characterization
Spectroscopic Analysis
Comprehensive characterization of (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate typically employs multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable, with 1H NMR revealing characteristic signals for the tert-butyl protons (typically appearing as a singlet at approximately 1.4-1.5 ppm), methyl ester protons (around 3.7-3.8 ppm), pyrrolidine ring protons, and aromatic protons from the benzoyl group.
Infrared (IR) spectroscopy would display characteristic absorption bands for the carbonyl stretching vibrations of the ester and carbamate groups (typically in the range of 1700-1750 cm-1), as well as aromatic C=C stretching vibrations for the benzoyl group.
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 349.38 g/mol, with fragmentation patterns characteristic of the loss of the tert-butyl group, benzoyl group, and other structural features.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for analyzing the purity and monitoring the synthesis of pyrrolidine derivatives. For compounds with multiple stereocenters like (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate, chiral HPLC can be particularly valuable for assessing enantiomeric and diastereomeric purity.
Applications in Organic Synthesis and Medicinal Chemistry
Synthetic Applications
(2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate has several potential applications in organic synthesis:
-
It can serve as a versatile building block for the construction of more complex molecules, particularly those requiring defined stereochemistry.
-
The compound may function as a chiral auxiliary in asymmetric synthesis, where the defined stereochemistry of the pyrrolidine backbone can induce stereoselectivity in reactions at other sites.
-
The presence of multiple functional groups (Boc, methyl ester, benzoyloxy) provides sites for selective transformations, enabling diverse synthetic pathways.
Similar compounds have demonstrated utility in organic synthesis due to their "unique structure and functional groups" that enable "various chemical reactions typical for pyrrolidine derivatives".
Medicinal Chemistry Applications
The functionalized pyrrolidine core present in (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is significant in medicinal chemistry for several reasons:
-
Pyrrolidine-based compounds frequently exhibit biological activity and are present in numerous natural products and pharmaceuticals.
-
The specific stereochemistry at the C-2 and C-4 positions can influence interactions with biological targets, potentially enhancing selectivity and potency.
-
The compound may serve as an intermediate in the synthesis of peptidomimetics and other biologically active molecules.
Related pyrrolidine derivatives have demonstrated utility in "peptide synthesis" and "drug development," particularly in "designing peptide-based therapeutics that target specific biological pathways" .
Comparison with Structural Analogs
Structural Variations
Several structural analogs of (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate have been reported in the literature, demonstrating the importance of this molecular scaffold. Table 2 summarizes key structural analogs and their distinguishing features.
Table 2: Structural Analogs of (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate
Compound | CAS Number | Key Structural Differences | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|---|
(R)-Di-tert-butyl pyrrolidine-1,2-dicarboxylate | 11119192 | Lacks C-4 benzoyloxy group; R configuration at C-2; tert-butyl ester instead of methyl ester | C14H25NO4 | 271.35 |
(2S,4S)-1-tert-Butyl 2-methyl 4-((4-nitrobenzoyl)oxy)pyrrolidine-1,2-dicarboxylate | 168264-25-3 | Contains 4-nitrobenzoyl group instead of benzoyl | C18H22N2O8 | 394.4 |
Structure-Activity Relationships
The existence of various structural analogs suggests ongoing investigation into structure-activity relationships for this class of compounds. Modifications to the pyrrolidine core, including alterations in stereochemistry and functionality at key positions, can significantly impact both chemical reactivity and biological activity.
Future Research Directions
Synthetic Methodology Development
Future research on (2S,4S)-1-tert-Butyl 2-methyl 4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate could focus on developing improved synthetic methodologies with:
Expanded Applications
Potential areas for expanded applications include:
-
Investigation of the compound's utility as a scaffold for peptidomimetic drug development
-
Exploration of its potential as a chiral catalyst or ligand in asymmetric synthesis
-
Examination of structure-activity relationships through systematic modification of functional groups
-
Development of bioconjugation strategies utilizing the compound's functional groups
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume